molecular formula C18H18N2O2S B2777316 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952861-59-5

4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2777316
CAS No.: 952861-59-5
M. Wt: 326.41
InChI Key: PDXJXIKJHNSKQW-UHFFFAOYSA-N
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Description

4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to an acetyl group and a dihydroquinoxalinone core. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethylthio Phenyl Acetyl Intermediate: This step involves the reaction of 4-ethylthiophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid to form the corresponding acetyl derivative.

    Cyclization to Form the Quinoxalinone Core: The acetyl derivative is then reacted with o-phenylenediamine under reflux conditions in a suitable solvent like ethanol or methanol. This cyclization reaction forms the quinoxalinone core.

    Final Product Formation: The final step involves purification of the product through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoxalinone core can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, lacking the ethylthio and acetyl groups.

    2,3-Dihydroquinoxalin-2-one: A simpler derivative with a similar core structure but without the ethylthio phenyl acetyl substituent.

    4-(2-Phenylacetyl)-3,4-dihydroquinoxalin-2(1H)-one: A closely related compound with a phenylacetyl group instead of the ethylthio phenyl acetyl group.

Uniqueness

4-(2-(4-(ethylthio)phenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-(4-ethylsulfanylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-23-14-9-7-13(8-10-14)11-18(22)20-12-17(21)19-15-5-3-4-6-16(15)20/h3-10H,2,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXJXIKJHNSKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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